

An In-depth Technical Guide to the Chemical Properties of Dimethyl Phenylpropanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Phenylpropanol*

Cat. No.: *B083944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phenylpropanol, systematically known as 2,2-dimethyl-3-phenyl-1-propanol, is an aryl alkyl alcohol that has found applications primarily in the fragrance industry for its floral, lily-of-the-valley scent.^[1] Its chemical structure, comprising a bulky dimethyl group adjacent to a hydroxyl-bearing carbon and a phenylpropyl backbone, imparts specific physical and chemical characteristics that are of interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of the chemical properties of **Dimethyl Phenylpropanol**, detailed experimental protocols for their determination, and an exploration of its known biological interactions.

Chemical and Physical Properties

The chemical and physical properties of **Dimethyl Phenylpropanol** are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical environments and for its application in various formulations.

Table 1: General Chemical Properties of Dimethyl Phenylpropanol

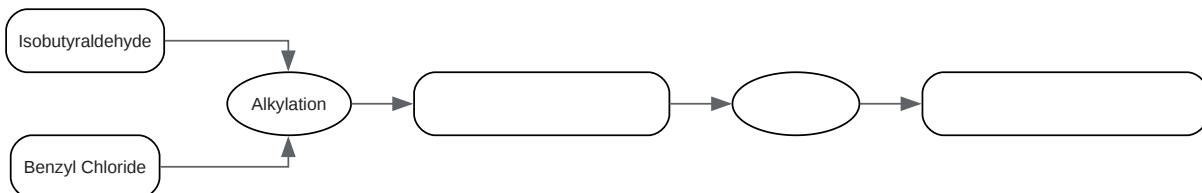

Property	Value	Reference
Chemical Name	2,2-dimethyl-3-phenyl-1-propanol	[2]
Synonyms	Dimethyl Phenylpropanol, Muguet alcohol	[3]
CAS Number	13351-61-6	[3]
Molecular Formula	C ₁₁ H ₁₆ O	[2]
Molecular Weight	164.24 g/mol	[2]
Appearance	Colorless liquid, may partially solidify	[1][4]
Odor	Floral, lily of the valley	[1]

Table 2: Physicochemical Properties of Dimethyl Phenylpropanol

Property	Value	Reference
Melting Point	35-38 °C	
Boiling Point	252 - 254 °C	
Density	0.961 g/cm ³ at 25 °C	
Vapor Pressure	0.0012 mmHg at 25 °C	
Refractive Index	1.513 at 20 °C	
Water Solubility	335.1 mg/L at 25 °C (estimated)	
LogP (Octanol-Water Partition Coefficient)	2.8	
Flash Point	> 100 °C	[5]
Stability	Stable under normal conditions	[1]

Synthesis of Dimethyl Phenylpropanol

The synthesis of **Dimethyl Phenylpropanol** is typically a two-step process.^{[1][4]} The first step involves the alkylation of isobutyraldehyde with benzyl chloride to form 2,2-dimethyl-3-phenylpropanal.^{[1][4]} This intermediate is then subsequently reduced to yield the final product, 2,2-dimethyl-3-phenyl-1-propanol.^{[1][4]}

[Click to download full resolution via product page](#)

Synthesis of Dimethyl Phenylpropanol.

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of **Dimethyl Phenylpropanol**.

Determination of Boiling Point

The boiling point of **Dimethyl Phenylpropanol** can be determined using the capillary method.

- Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.
- Procedure:
 - A small amount of **Dimethyl Phenylpropanol** is placed in the small test tube.
 - The capillary tube is inverted and placed in the test tube with the sealed end up.
 - The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

- The apparatus is heated slowly and uniformly.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Determination of Melting Point

The melting point of **Dimethyl Phenylpropanol**, which may solidify at cooler ambient temperatures, can be determined using the capillary tube method with a melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes.
- Procedure:
 - A small amount of solid **Dimethyl Phenylpropanol** is introduced into a capillary tube and packed down.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Determination of Density

The density of liquid **Dimethyl Phenylpropanol** can be determined using a pycnometer or a graduated cylinder and a balance.

- Apparatus: Pycnometer or a graduated cylinder, and an analytical balance.
- Procedure (using a graduated cylinder):
 - The mass of a clean, dry graduated cylinder is measured.
 - A known volume of **Dimethyl Phenylpropanol** is added to the graduated cylinder.
 - The mass of the graduated cylinder with the liquid is measured.

- The mass of the liquid is determined by subtraction.
- The density is calculated by dividing the mass of the liquid by its volume.

Determination of Water Solubility

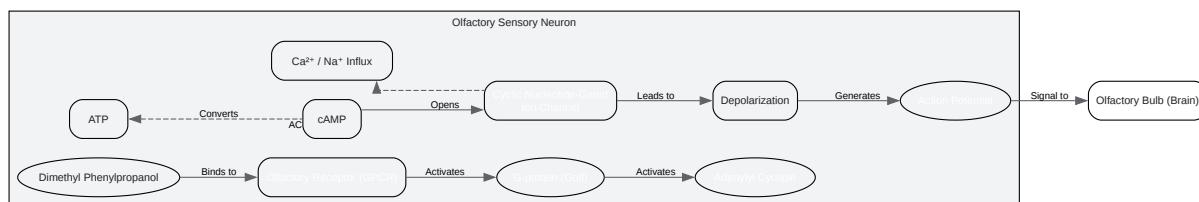
The water solubility of **Dimethyl Phenylpropanol** can be determined following a method based on the OECD Guideline 105 (Water Solubility).

- Apparatus: Flasks, shaker or magnetic stirrer, analytical balance, and an analytical instrument for quantification (e.g., GC-MS or HPLC).
- Procedure (Flask Method):
 - An excess amount of **Dimethyl Phenylpropanol** is added to a known volume of distilled water in a flask.
 - The mixture is agitated at a constant temperature until saturation is reached.
 - The solution is allowed to stand to separate any undissolved material.
 - A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any suspended particles.
 - The concentration of **Dimethyl Phenylpropanol** in the aqueous sample is determined using a suitable analytical technique.

Determination of Refractive Index

The refractive index of liquid **Dimethyl Phenylpropanol** can be measured using a refractometer, following a standard method such as ASTM D1218.

- Apparatus: Abbe refractometer or a digital refractometer.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of **Dimethyl Phenylpropanol** are placed on the prism of the refractometer.


- The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C).
- The refractive index is read from the instrument's scale or digital display.

Potential Biological Interactions and Signaling Pathways

As an aryl alkyl alcohol used in fragrances, the primary mode of biological interaction for **Dimethyl Phenylpropanol** is through the olfactory system.

Olfactory Signaling Pathway

Fragrance molecules, including **Dimethyl Phenylpropanol**, are volatile compounds that are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule to its specific OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

[Click to download full resolution via product page](#)

General Olfactory Signaling Pathway.

Other Potential Biological Activities

Dimethyl Phenylpropanol belongs to the broad class of phenylpropanoids. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] However, specific studies on **Dimethyl Phenylpropanol**'s activity in these areas are limited. Further research is required to determine if it possesses any significant pharmacological effects beyond its role as a fragrance ingredient. As an aryl alkyl alcohol, it may also interact with certain enzymes, such as aryl-alcohol oxidases, though the specifics of such interactions are not well-documented for this particular compound.[9][10][11][12]

Conclusion

Dimethyl Phenylpropanol is a well-characterized aryl alkyl alcohol with established physical and chemical properties that make it suitable for its primary application in the fragrance industry. Its synthesis is a straightforward two-step process. While its interaction with the olfactory system is understood in the general context of fragrance perception, its potential for other biological activities remains an area for future investigation. The detailed experimental protocols provided in this guide offer a basis for the consistent and accurate characterization of this compound for research and quality control purposes. For professionals in drug development, while **Dimethyl Phenylpropanol** itself may not be a primary therapeutic candidate, the study of its properties and interactions can provide insights into the behavior of other small aromatic molecules with potential pharmacological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2,2-Dimethyl-3-phenylpropanol | C11H16O | CID 83367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]
- 4. 2,2-Dimethyl-3-phenyl-1-propanol | 13351-61-6 [chemicalbook.com]
- 5. 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7 [thegoodsentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl-alcohol oxidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Expanding the Physiological Role of Aryl-Alcohol Flavooxidases as Quinone Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Dimethyl Phenylpropanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083944#what-are-the-chemical-properties-of-dimethyl-phenylpropanol\]](https://www.benchchem.com/product/b083944#what-are-the-chemical-properties-of-dimethyl-phenylpropanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com